Technical Guide: Role of UGT2B7 in Mycophenolic Acid Acyl Glucuronide Formation
Technical Guide: Role of UGT2B7 in Mycophenolic Acid Acyl Glucuronide Formation
This guide provides an in-depth technical analysis of UGT2B7's role in Mycophenolic Acid (MPA) metabolism, specifically focusing on the formation of the reactive acyl glucuronide metabolite (AcMPAG).
[1][2]
Executive Summary
Mycophenolic acid (MPA), the active moiety of the prodrug mycophenolate mofetil (MMF), is a cornerstone immunosuppressant in solid organ transplantation.[1][2][3][4][5] Its pharmacokinetics are characterized by complex metabolism and enterohepatic recirculation (EHR).[6] While the primary metabolic pathway involves glucuronidation at the phenolic hydroxyl group by UGT1A9 to form the inactive 7-O-glucuronide (MPAG), a secondary pathway mediated primarily by UGT2B7 generates the acyl glucuronide (AcMPAG) .[7][1][8]
Although AcMPAG represents a minor fraction of total metabolites, it is disproportionately significant due to its chemical reactivity. Unlike the stable phenolic glucuronide, AcMPAG is an electrophile capable of covalent binding to plasma proteins and tissue macromolecules, implicating it in MPA-associated toxicities such as gastrointestinal (GI) injury and hypersensitivity reactions. This guide details the mechanistic role of UGT2B7, the kinetic parameters of AcMPAG formation, and the rigorous experimental protocols required to quantify this unstable metabolite.
Mechanistic Foundations: The Glucuronidation Dichotomy
MPA contains two distinct sites available for glucuronidation: a phenolic hydroxyl group and a carboxylic acid group. The site selectivity is enzyme-dependent and dictates the toxicological profile of the metabolite.
The Primary Pathway (Detoxification)
-
Reaction: Glucuronidation of the phenolic hydroxyl group.[5][11]
-
Properties: Pharmacologically inactive, stable, major urinary metabolite.
The UGT2B7 Pathway (Bioactivation)
-
Enzyme: UGT2B7 (with minor contributions from UGT1A8 in the intestine).
-
Reaction: Glucuronidation of the carboxylic acid moiety.[10]
-
Product: AcMPAG (Acyl glucuronide).[7][1][2][3][8][13][14][15]
-
Properties: Pharmacologically active (inhibits IMPDH II), chemically unstable, reactive electrophile.
Metabolic Pathway Visualization
The following diagram illustrates the bifurcation of MPA metabolism, highlighting the critical role of UGT2B7 in generating the reactive species.
Caption: Bifurcation of MPA metabolism. UGT1A9 drives detoxification, while UGT2B7 drives the formation of the reactive acyl glucuronide (AcMPAG).
The Acyl Glucuronide Problem: Reactivity & Toxicity
AcMPAG is not merely a metabolite; it is a chemical stressor. The acyl glucuronide moiety is susceptible to nucleophilic attack and intramolecular rearrangement.
Mechanisms of Toxicity
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Glycation/Covalent Binding: The electrophilic carbonyl carbon of the glucuronic acid moiety can react with nucleophilic residues (lysine, cysteine) on proteins (e.g., albumin). This forms drug-protein adducts that may act as haptens, triggering immune-mediated hypersensitivity.
-
Acyl Migration: Under physiological pH (7.4), the glucuronic acid moiety migrates from the C-1 position to C-2, C-3, and C-4 hydroxyls. These isomers are resistant to
-glucuronidase hydrolysis and accumulate in plasma, complicating bioanalysis and potentially extending toxicity. -
IMPDH Inhibition: Unlike MPAG, AcMPAG retains the ability to inhibit Inosine Monophosphate Dehydrogenase (IMPDH), contributing to immunosuppression and potential off-target effects.
Experimental Characterization & Protocols
Accurate study of UGT2B7-mediated AcMPAG formation requires strict control over experimental conditions to prevent metabolite degradation.
Kinetic Parameters
The formation of AcMPAG generally exhibits lower capacity compared to MPAG formation.[14]
| Parameter | UGT1A9 | UGT2B7 | Significance |
| ~160 - 200 | ~250 - 350 | UGT2B7 has lower affinity for MPA than UGT1A9. | |
| High | Low | AcMPAG is a minor metabolite (<10-15% of AUC). | |
| Tissue Localization | Liver, Kidney, GI Tract | Liver, Kidney, GI Tract | UGT2B7 is expressed throughout the GI tract, contributing to local gut toxicity. |
Protocol: In Vitro AcMPAG Formation Assay
Objective: To quantify UGT2B7 activity by measuring AcMPAG formation using Human Liver Microsomes (HLM) or Recombinant UGT2B7.
Critical Constraint: AcMPAG is unstable at alkaline pH. All post-incubation steps must be acidic.
Workflow Diagram
Caption: Step-by-step assay workflow for AcMPAG quantification. Acidic quenching is mandatory to prevent acyl migration.
Detailed Methodology
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Preparation: Pre-incubate MPA (10–1000
M) with recombinant UGT2B7 (0.5 mg protein/mL) or HLM in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl . Add Alamethicin (50 g/mg protein) to permeabilize the microsomal membrane. -
Initiation: Start reaction with 5 mM UDP-glucuronic acid (UDPGA). Incubate at 37°C.
-
Quenching (The "Stop" Step): Terminate reaction by adding an equal volume of ice-cold acetonitrile containing 5% formic acid .
-
Why? Acidification stabilizes the acyl glucuronide. Neutral or basic quenching will cause rapid hydrolysis or migration.
-
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Detection: Negative ion mode (ESI-). Monitor transition m/z 495
319 (loss of glucuronide moiety).
-
Pharmacogenetics: The UGT2B7*2 Variant[3][5][8]
The UGT2B7 gene is polymorphic, with the UGT2B7*2 allele (H268Y) being a common variant.[2][3][4]
-
Functional Impact: While early studies suggested comparable catalytic efficiency between 1 and *2 variants in vitro, clinical data indicates that UGT2B72 carriers may exhibit increased exposure to AcMPAG and free MPA.
-
Mechanism: The H268Y substitution may alter substrate binding affinity or enzyme stability in vivo.
-
Clinical Consequence: Patients homozygous for UGT2B7*2 may be at higher risk for AcMPAG-mediated adverse events, although this is often confounded by concurrent UGT1A9 polymorphisms (-275T>A, -2152C>T) which drive the bulk clearance.
Drug-Drug Interactions (DDIs)
Since UGT2B7 is the gatekeeper for AcMPAG formation, inhibitors of this enzyme can alter the ratio of toxic to non-toxic metabolites.
-
Inhibitors: Valproic acid, Zidovudine, and Gemfibrozil are known UGT2B7 inhibitors.
-
Interaction: Co-administration may reduce AcMPAG formation but could theoretically shunt metabolism toward the UGT1A9 pathway or increase MPA exposure if UGT2B7 contributes significantly to total clearance in that specific patient (e.g., renal impairment).
References
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Shipkova, M., et al. (2001). "The acyl glucuronide metabolite of mycophenolic acid inhibits the proliferation of human mononuclear leukocytes."[7] Transplantation Proceedings.
-
Picard, N., et al. (2005). "Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism." Drug Metabolism and Disposition.
-
Bernard, O., et al. (2006).[1] "Influence of nonsynonymous polymorphisms of UGT1A8 and UGT2B7 metabolizing enzymes on the formation of phenolic and acyl glucuronides of mycophenolic acid." Drug Metabolism and Disposition.
-
Wieland, E., et al. (2000). "Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit." Clinical Chemistry.
-
Lévesque, E., et al. (2007). "Pharmacokinetics of mycophenolic acid and its glucuronide metabolites in healthy volunteers with UGT1A9 and UGT2B7 polymorphisms." Pharmacogenetics and Genomics.
Sources
- 1. UGT1A9, UGT2B7 and MRP2 genotypes can predict mycophenolic acid pharmacokinetic variability in pediatric kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 3. ClinPGx [clinpgx.org]
- 4. Influence of nonsynonymous polymorphisms of UGT1A8 and UGT2B7 metabolizing enzymes on the formation of phenolic and acyl glucuronides of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. A Mycophenolate Pharmacokinetic Study with New Insights into Enterohepatic Recirculation in Kidney Transplant Recipients | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The main role of UGT1A9 in the hepatic metabolism of mycophenolic acid and the effects of naturally occurring variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Dissertation or Thesis | An Investigation into the Role of Glucuronidation on the Disposition and Toxicity of Mycophenolic Acid using Targeted Quantitative Proteomics | ID: pv63g0723 | Carolina Digital Repository [cdr.lib.unc.edu]
- 12. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glucuronide and glucoside conjugation of mycophenolic acid by human liver, kidney and intestinal microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diabetes mellitus reduces activity of human UDP-glucuronosyltransferase 2B7 in liver and kidney leading to decreased formation of mycophenolic acid acyl-glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
